B1575133 Melanoma antigen preferentially expressed in tumors (142-151)

Melanoma antigen preferentially expressed in tumors (142-151)

Cat. No.: B1575133
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma antigen preferentially expressed in tumors

Scientific Research Applications

Diagnostic and Prognostic Biomarkers

Preferentially expressed antigen in melanoma (PRAME) has been identified as a cancer-testis antigen with potential diagnostic and prognostic value in malignant melanoma. Studies have shown that PRAME can be expressed not only in malignant melanomas but also in atypical lesions, which challenges its specificity as a diagnostic marker. However, its expression in melanoma provides valuable insights into the immunotherapeutic approaches and diagnostic reliability for melanoma management (Cazzato et al., 2022). Another study demonstrated that PRAME overexpression in various solid tumors, including melanoma, is significantly associated with advanced tumor stage, positive lymph node metastasis, and poor survival outcomes, emphasizing its prognostic value (Li et al., 2020).

Immunotherapy Targets

The identification of melanoma-associated antigens (MAAs) recognized by cytotoxic T-lymphocytes (CTLs) such as PRAME, MAGE, and NY-ESO-1, has opened new avenues for immunotherapy in melanoma treatment. These antigens, primarily expressed in tumor cells and not in normal tissues, present as ideal targets for immune-mediated tumor destruction. Despite the potential, the efficacy of CTLs in vivo and their impact on tumor progression need further exploration (Castelli et al., 2000).

Molecular Understanding and Therapy Development

Recent advancements in understanding melanoma at the molecular level, especially the role of cancer/testis antigens like PRAME in melanoma, have highlighted the complexity of melanoma's genetic and epigenetic landscape. This complexity not only provides a deeper insight into melanoma's pathogenesis but also identifies potential targets for novel therapeutic interventions, such as inhibitors targeting specific melanoma antigens or pathways influenced by these antigens (Tio et al., 2019).

Properties

sequence

SLYSFPEPEA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma antigen preferentially expressed in tumors (142-151)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.